
3-(Cyclohexyloxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyloxy)propan-1-amine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bio-inspired Adhesive Materials
Bio-inspired adhesive materials, such as chitosan-catechol, are emerging as promising solutions for biomedical applications, including wound healing patches, tissue sealants, and hemostatic materials. Inspired by mussel adhesive proteins, which exhibit robust wet-resistant adhesion, researchers have developed chitosan-catechol to mimic these proteins' adhesive capabilities. This adhesive polymer is notable for its enhanced solubility, biocompatibility, excellent hemostatic ability, and tissue adhesion, positioning it for widespread medical use in the future (Ryu, Hong, & Lee, 2015).
Catalytic Applications in Organic Synthesis
Transition metal-catalyzed reductive amination processes, which involve the conversion of aldehydes or ketones into amines, have seen significant advancements. Catalytic systems, especially those utilizing copper, have been developed for C-N bond-forming reactions, highlighting the utility of amines in synthesizing a wide range of organic compounds. These advancements are crucial for producing pharmaceuticals, agrochemicals, and materials, underscoring the importance of amines in industrial chemistry (Kantam et al., 2013).
Advanced Material Synthesis
Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture and catalysis due to the strong interaction between CO2 and basic amino functionalities. The synthesis and application of amine-functionalized MOFs, which exhibit high CO2 sorption capacity and excellent gas separation performance, have been a focus of recent research. This work highlights the role of amines in developing materials for environmental and catalytic applications (Lin, Kong, & Chen, 2016).
Polymer and Material Engineering
The tailored functionalization of iron oxide nanoparticles with amine groups has opened new avenues in medical technologies and biotechnologies, including MRI contrast agents, targeted drug delivery, and magnetic separations. The covalent attachment of active agents to amine-functionalized surfaces illustrates the utility of amines in creating highly specific and efficient biomedical tools (Holá et al., 2015).
Environmental Applications
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, such as amines and azo dyes, from water. These processes highlight the environmental challenges and solutions associated with managing nitrogen-containing pollutants, emphasizing the role of amines in both contributing to and solving environmental pollution issues (Bhat & Gogate, 2021).
Safety and Hazards
3-(Cyclohexyloxy)propan-1-amine is classified under the GHS07 hazard class. The associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be an important organic synthesis intermediate . Its unique cyclohexyloxy structure gives it certain stereo-selectivity, which can be used to synthesize compounds with specific activities .
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets to form new compounds with specific activities .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
It is known that the compound has a molecular weight of 15725 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
As an organic synthesis intermediate, these factors may vary depending on the specific synthesis conditions and the compounds it is used to synthesize .
Eigenschaften
IUPAC Name |
3-cyclohexyloxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXXYJYSVHQULF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407183 |
Source


|
| Record name | 3-(cyclohexyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-63-5 |
Source


|
| Record name | 3-(Cyclohexyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(cyclohexyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)

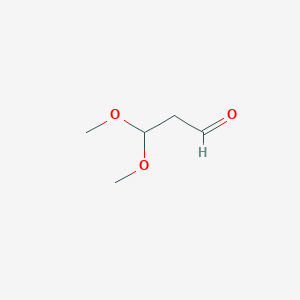


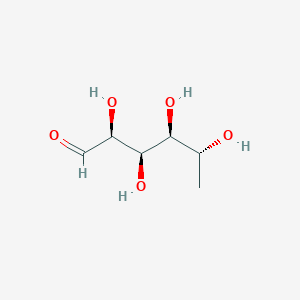
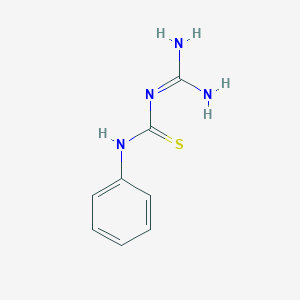


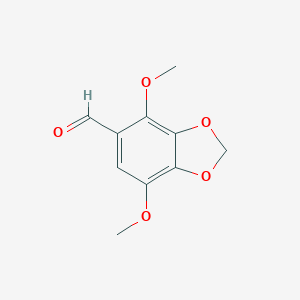
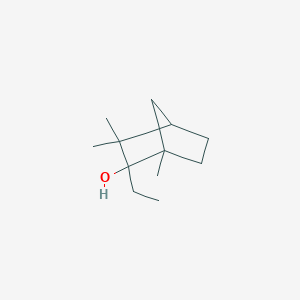

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
